Cas no 1368099-46-0 (2-methyl-4H-pyrrolo2,3-d1,3thiazole-5-carboxylic acid)

2-Methyl-4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylic acid is a heterocyclic compound featuring a fused pyrrole-thiazole core with a carboxylic acid functional group. This structure confers versatility in synthetic applications, particularly in pharmaceutical and agrochemical research, where it may serve as a key intermediate or scaffold for bioactive molecules. The methyl substitution at the 2-position enhances stability and influences reactivity, while the carboxylic acid group allows for further derivatization. Its rigid bicyclic framework offers potential for developing compounds with targeted biological activity. The product is typically characterized by high purity and consistent performance, making it suitable for precision organic synthesis and medicinal chemistry studies.
2-methyl-4H-pyrrolo2,3-d1,3thiazole-5-carboxylic acid structure
1368099-46-0 structure
商品名:2-methyl-4H-pyrrolo2,3-d1,3thiazole-5-carboxylic acid
CAS番号:1368099-46-0
MF:C7H6N2O2S
メガワット:182.199739933014
CID:4697400
PubChem ID:92134096

2-methyl-4H-pyrrolo2,3-d1,3thiazole-5-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2-Methyl-4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid
    • FCH1192629
    • AX8275628
    • 2-methyl-4H-pyrrolo2,3-d1,3thiazole-5-carboxylic acid
    • インチ: 1S/C7H6N2O2S/c1-3-8-6-5(12-3)2-4(9-6)7(10)11/h2,9H,1H3,(H,10,11)
    • InChIKey: JZPNZZPOEUTIRD-UHFFFAOYSA-N
    • ほほえんだ: S1C(C)=NC2=C1C=C(C(=O)O)N2

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 212
  • トポロジー分子極性表面積: 94.2

2-methyl-4H-pyrrolo2,3-d1,3thiazole-5-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1699821-0.05g
2-methyl-4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylic acid
1368099-46-0 95%
0.05g
$245.0 2023-09-20
Enamine
EN300-1699821-10.0g
2-methyl-4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylic acid
1368099-46-0 95%
10.0g
$4545.0 2023-07-07
Enamine
EN300-1699821-5.0g
2-methyl-4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylic acid
1368099-46-0 95%
5.0g
$3065.0 2023-07-07
1PlusChem
1P01K08S-1g
2-Methyl-4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid
1368099-46-0 95%
1g
$1369.00 2023-12-22
Aaron
AR01K0H4-100mg
2-Methyl-4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid
1368099-46-0 95%
100mg
$529.00 2025-02-14
Aaron
AR01K0H4-250mg
2-Methyl-4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid
1368099-46-0 95%
250mg
$746.00 2025-02-14
Aaron
AR01K0H4-10g
2-Methyl-4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid
1368099-46-0 95%
10g
$6275.00 2023-12-16
Aaron
AR01K0H4-1g
2-Methyl-4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid
1368099-46-0 95%
1g
$1479.00 2025-02-14
1PlusChem
1P01K08S-2.5g
2-Methyl-4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid
1368099-46-0 95%
2.5g
$2622.00 2023-12-22
1PlusChem
1P01K08S-10g
2-Methyl-4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid
1368099-46-0 95%
10g
$5680.00 2023-12-22

2-methyl-4H-pyrrolo2,3-d1,3thiazole-5-carboxylic acid 関連文献

2-methyl-4H-pyrrolo2,3-d1,3thiazole-5-carboxylic acidに関する追加情報

Introduction to 2-methyl-4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid (CAS No. 1368099-46-0)

2-methyl-4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid, identified by the CAS number 1368099-46-0, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural and pharmacological properties. This compound belongs to the pyrrolo[2,3-d]thiazole scaffold, a class of molecules known for their broad spectrum of biological activities. The presence of both pyrrole and thiazole rings in its structure imparts distinct electronic and steric characteristics, making it a valuable scaffold for drug discovery and development.

The 2-methyl-4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid molecule features a carboxylic acid functional group at the 5-position, which can participate in various chemical reactions such as esterification, amidation, and coupling reactions, facilitating its incorporation into more complex pharmacophores. This structural motif has been extensively studied for its potential in modulating various biological pathways, particularly those involved in inflammation, cancer, and neurodegenerative diseases.

Recent advancements in computational chemistry and molecular modeling have highlighted the 2-methyl-4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid scaffold as a promising candidate for developing novel therapeutic agents. Studies have demonstrated that the pyrrolo[2,3-d]thiazole core can interact with multiple targets, including enzymes and receptors, thereby offering a multifaceted approach to drug design. The methyl substituent at the 2-position further enhances the compound's binding affinity by optimizing its spatial orientation within the binding pocket of target proteins.

In the realm of medicinal chemistry, derivatives of 2-methyl-4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid have been explored for their anti-inflammatory properties. The thiazole ring is known to exhibit significant activity against cyclooxygenase (COX) enzymes, which are key mediators of inflammation. Preclinical studies have shown that certain analogs of this compound can inhibit COX-1 and COX-2 enzymes with high selectivity, suggesting their potential as nonsteroidal anti-inflammatory drug (NSAID) candidates. Additionally, the pyrrole moiety has been implicated in interactions with other inflammatory pathways, such as NF-κB signaling.

The carboxylic acid functionality at the 5-position of 2-methyl-4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid provides a versatile handle for further chemical modifications. Researchers have utilized this group to introduce various pharmacophoric elements, including amides, esters, and sulfonamides, which can enhance bioavailability and metabolic stability. These modifications have led to the discovery of several lead compounds with improved pharmacokinetic profiles and reduced toxicity.

Recent clinical trials have begun to explore the therapeutic potential of 2-methyl-4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid derivatives in treating cancer. The compound's ability to disrupt microtubule formation and inhibit tyrosine kinases has been particularly noteworthy. Preclinical data indicate that certain derivatives can induce apoptosis in cancer cells while sparing healthy tissues. This selective toxicity makes them attractive candidates for further development into targeted cancer therapies.

The synthesis of 2-methyl-4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid has been optimized through various synthetic routes to ensure high yield and purity. Common methods include cyclization reactions involving thioamides and ketones, followed by functional group transformations to introduce the carboxylic acid moiety. Advances in green chemistry have also led to the development of more sustainable synthetic pathways that minimize waste and hazardous byproducts.

The pharmacological profile of 2-methyl-4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid is further enhanced by its ability to cross the blood-brain barrier (BBB). This property is crucial for developing treatments for central nervous system (CNS) disorders such as Alzheimer's disease and Parkinson's disease. Studies have shown that derivatives of this compound can modulate neurotransmitter systems without significant side effects on peripheral organs.

In conclusion, 2-methyl-4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid (CAS No. 1368099-46-0) represents a structurally intriguing molecule with significant therapeutic potential across multiple disease areas. Its unique combination of biological activities and synthetic versatility makes it a cornerstone in modern drug discovery efforts. As research continues to uncover new applications for this scaffold, 2-methyl-4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid is poised to play a pivotal role in shaping future therapeutic strategies.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量